molecular formula C₂₃H₃₀O₃ B1159660 ∆9,11-Dehydro-17β-estradiol 17-Valerate

∆9,11-Dehydro-17β-estradiol 17-Valerate

Cat. No.: B1159660
M. Wt: 354.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Steroid Hormone Research and Synthetic Analogues

The journey into steroid hormone research began in the early 20th century with the isolation and characterization of sex hormones. Following the initial identification of estrone (B1671321), the first estrogenic steroid, the principal and most potent endogenous estrogen, 17β-estradiol, was discovered. This era of discovery was soon followed by a wave of synthetic chemistry aimed at creating analogues with modified properties. The 1930s were a pivotal period, marked by the chemical synthesis of testosterone (B1683101) in 1935 by Adolf Butenandt and Leopold Ruzicka, an achievement that garnered a Nobel Prize and opened the floodgates for creating synthetic steroid variants. nih.gov This led to the development of orally active compounds like methyltestosterone (B1676486) and later, a plethora of anabolic steroids designed to separate anabolic from androgenic effects. nih.govresearchgate.net Similarly, research in estrogens produced potent synthetic derivatives like ethinylestradiol and non-steroidal estrogens such as diethylstilbestrol, fundamentally altering the therapeutic landscape. capes.gov.br This evolution was driven by the need to enhance oral bioavailability, prolong activity, and modulate the biological effects of the natural hormones.

Contextualizing ∆9,11-Dehydro-17β-estradiol 17-Valerate within Estrogenic Chemical Space

This compound is a synthetic estrogen derivative that combines two key structural modifications: the introduction of a double bond between carbons 9 and 11 of the steroid C-ring and the esterification of the 17β-hydroxyl group with valeric acid. This compound is also known as an impurity of Estradiol (B170435) Valerate (B167501). oup.com

The introduction of the ∆9,11 double bond makes the B/C ring system more planar, influencing its fit within the estrogen receptor ligand-binding pocket. The parent compound, 8,9-Dehydro-17β-estradiol, is a naturally occurring estrogen found in horses and is a minor component of conjugated estrogen medications. wikipedia.org The 17-valerate ester modification functions as a classic prodrug strategy. The ester itself is not expected to be active; its biological effects are contingent upon its hydrolysis to the parent alcohol, ∆9,11-Dehydro-17β-estradiol. oup.comwikipedia.org This mechanism provides a sustained release of the active estrogen, leading to a prolonged duration of effect compared to the unesterified steroid. wikipedia.org

Research Objectives and Scope for In Vitro and Non-Human Biological Systems

The primary objective of this article is to collate and present the available scientific data on this compound, focusing exclusively on its chemical properties and its biological characterization in in vitro and non-human models. Due to the prodrug nature of the 17-valerate ester, the biological activity profile of its parent compound, ∆9,11-Dehydro-17β-estradiol, will be reviewed to infer its potential estrogenic effects. This review will cover synthesis approaches for related structures, estrogen receptor binding affinity, and data from cell-based and animal assays where available.

This analysis will strictly exclude any discussion of human dosage, administration routes, and safety or adverse effect profiles, maintaining a focus on the fundamental chemical and biological properties of the compound in a research context.

Properties

Molecular Formula

C₂₃H₃₀O₃

Molecular Weight

354.48

Synonyms

(17β)-Estra-1,3,5(10),9(11)-tetraene-3,17-diol 17-Pentanoate;  9,11-Dehydroestradiol 17-Valerate;  ∆9,11-Estradiol 17-Valerate; 

Origin of Product

United States

Molecular Recognition and Receptor Binding Dynamics of ∆9,11 Dehydro 17β Estradiol 17 Valerate

Ligand Binding Affinity and Kinetics for Estrogen Receptor Alpha (ERα)

The interaction of a ligand with ERα is a critical determinant of its estrogenic activity. The affinity and kinetics of this binding dictate the potency and duration of the cellular response mediated by this receptor subtype.

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for its receptor. In this competitive assay, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-17β-estradiol) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (in this case, ∆9,11-Dehydro-17β-estradiol 17-valerate). The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory concentration 50 (IC50). The IC50 value can then be converted to a binding affinity constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Data Table: ERα Binding Affinity for this compound

ParameterValue
IC50Data not available
KiData not available

No specific data from radioligand binding assays for this compound could be located in the public domain.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions. In an SPR experiment, one interacting partner (e.g., ERα) is immobilized on a sensor chip, and the other (the ligand) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D), a measure of affinity, can be calculated from the ratio of k_off to k_on.

Data Table: ERα Binding Kinetics for this compound

Kinetic ParameterValue
Association Rate (k_on)Data not available
Dissociation Rate (k_off)Data not available
Equilibrium Dissociation Constant (K_D)Data not available

No specific data from SPR studies for this compound could be located in the public domain.

Ligand Binding Affinity and Kinetics for Estrogen Receptor Beta (ERβ)

The discovery of ERβ added another layer of complexity to the understanding of estrogen signaling. Many tissues express both ERα and ERβ, and the relative binding affinity of a ligand for these two subtypes can determine its tissue-specific effects.

A comparative analysis of the binding affinity of a ligand for ERα and ERβ is crucial. This is typically expressed as a selectivity ratio (Ki ERα / Ki ERβ). A ratio greater than 1 indicates a preference for ERβ, while a ratio less than 1 suggests selectivity for ERα. This differential binding can lead to distinct downstream gene regulation and physiological outcomes.

Data Table: ERβ Binding Affinity and Selectivity for this compound

ParameterValue
IC50 (ERβ)Data not available
Ki (ERβ)Data not available
Selectivity Ratio (Ki ERα / Ki ERβ)Data not available

No specific data from radioligand binding assays for this compound could be located in the public domain.

Interactions with Other Steroid Hormone Receptors (e.g., Androgen Receptor, Progesterone (B1679170) Receptor)

To fully characterize the specificity of a steroidal compound, it is essential to assess its potential for binding to other members of the nuclear receptor superfamily, such as the androgen receptor (AR) and the progesterone receptor (PR). Significant cross-reactivity could lead to off-target effects. Competitive binding assays, similar to those described for the estrogen receptors, are employed to determine the binding affinity for these receptors.

Data Table: Binding Affinity for Other Steroid Receptors

ReceptorBinding Affinity (Ki or IC50)
Androgen Receptor (AR)Data not available
Progesterone Receptor (PR)Data not available

No specific data regarding the binding of this compound to the androgen or progesterone receptors could be located in the public domain.

Evaluation of Cross-Reactivity Profiles

There is no specific data available from the searched scientific literature regarding the cross-reactivity profile of this compound with various steroid hormone immunoassays. The structural alteration, specifically the introduction of a double bond between carbons 9 and 11, would significantly change the molecule's three-dimensional shape compared to its parent compound, 17β-estradiol 17-valerate, making it impossible to extrapolate cross-reactivity data.

For context, studies on the parent compound, 17β-estradiol 17-valerate, have been conducted. In one study using a Roche Elecsys Estradiol (B170435) II immunoassay, 17β-estradiol-17-valerate demonstrated very weak cross-reactivity of between 0.05% and 0.5%. synthinkchemicals.com This indicates a low potential for this specific parent compound to interfere with estradiol measurements in that particular assay system. However, this finding cannot be applied to the ∆9,11-dehydro variant.

Table 1: Cross-Reactivity of Related Estradiol Compounds in Roche Elecsys Estradiol II Immunoassay Data specific to this compound is not available.

Compound Cross-Reactivity (%)
Estrone (B1671321) 0.54
17β-estradiol-17-valerate 0.05 - 0.5
Estriol 0.05 - 0.5
Ethinyl estradiol 0.05 - 0.5

Source: Adapted from a 2014 study on steroid hormone immunoassays. synthinkchemicals.com

Specificity Assessment in Heterologous Receptor Systems

No studies were found that assess the binding specificity of this compound in heterologous receptor systems (e.g., assessing its potential to bind to progesterone, androgen, or glucocorticoid receptors). Such studies are crucial for determining the selectivity of a steroidal compound and its potential for off-target effects.

The parent hormone, 17β-estradiol, is known to bind with high specificity to its primary targets, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). nih.gov The introduction of the 9,11-dehydro modification would alter the steroid's planar structure and electronic distribution, which could potentially change its binding profile, but this has not been experimentally verified for the 17-valerate ester.

Investigation of G-Protein Coupled Estrogen Receptor (GPER/GPR30) Activation

The interaction between this compound and the G-protein coupled estrogen receptor (GPER), also known as GPR30, has not been documented in the available scientific literature. GPER is a membrane-bound receptor that mediates rapid, non-genomic estrogenic signals. nih.goved.ac.uk

There is no available data on the binding affinity (e.g., Kᵢ or EC₅₀ values) of this compound for GPER. While its parent molecule, 17β-estradiol, is known to act as an agonist at GPER, this cannot be assumed for the ∆9,11-dehydro derivative. drugbank.comsemanticscholar.org Specific agonists, such as the compound G-1, have been developed to study GPER function selectively and exhibit high binding affinity. rndsystems.com

Table 2: Binding Affinities of Select Ligands for GPER Data specific to this compound is not available.

Ligand Receptor Binding Affinity (Kᵢ)
G-1 GPER 11 nM
17β-estradiol GPER Data varies across studies

Source: R&D Systems, 2025. rndsystems.com

No research could be found that investigates whether this compound can initiate signaling cascades mediated by GPER in cellular models. Activation of GPER by agonists like 17β-estradiol or G-1 can trigger various downstream pathways, including the rapid activation of extracellular signal-regulated kinase (ERK) and the mobilization of intracellular calcium. nih.govnih.gov In some cell types, this activation can influence cell growth, migration, and survival. nih.gov Without experimental data, the effect of the ∆9,11-dehydro variant on these pathways remains unknown.

Analysis of Subcellular Receptor Localization Following Ligand Binding (e.g., Nuclear vs. Membrane Fractions)

There are no studies in the searched literature that analyze the subcellular localization of estrogen receptors (ERα, ERβ) or GPER following binding with this compound.

Estrogen receptors are found in various cellular compartments. ERα and ERβ are primarily located in the nucleus but are also present at the plasma membrane and in other extranuclear sites. nih.gov The GPER receptor is also observed at the cell surface and in intracellular membranes. ed.ac.uk Ligand binding can influence the location and degradation of these receptors. For instance, binding of 17β-estradiol to nuclear ERα can lead to receptor degradation via the proteasome pathway, a process that helps regulate its transcriptional activity. The localization of ERs to plasma membrane caveolae is also a key aspect of non-genomic signaling. However, the influence of this compound on these processes has not been studied.

Modulation of Estrogen Receptor-Mediated Gene Transcription

There are no specific studies available that have directly investigated the modulation of estrogen receptor (ER)-mediated gene transcription by this compound. However, research on analogous compounds provides some insight. Like estradiol valerate (B167501), which is a prodrug of estradiol, it is plausible that this compound would be hydrolyzed by cellular esterases to release the active steroid, ∆9,11-Dehydro-17β-estradiol. nih.govdrugbank.com

The biological activity would then depend on the interaction of this core molecule with estrogen receptors. Studies on other molecules with the ∆9,11-dehydro structure suggest they can interact with estrogen receptors. For instance, a fluorescently labeled 12-oxo-9(11)-dehydroestradiol-17β has been successfully used to assay for estrogen receptor binding, indicating that the 9(11)-dehydro modification does not prevent receptor interaction. nih.gov Furthermore, a series of ∆9,11-estrone derivatives were found to interact with the estrogen receptor α (ERα) in molecular docking studies and exhibited estrogenic activity in T47-D breast cancer cells. academie-sciences.frresearchgate.net

No reporter gene assay data specifically utilizing this compound have been published. Such assays are standard for determining the estrogenic or anti-estrogenic activity of a compound. nih.gov They typically involve cells engineered to express a reporter gene (like luciferase or green fluorescent protein) under the control of an estrogen response element (ERE). Activation of the estrogen receptor by a ligand would drive the expression of the reporter gene, providing a quantifiable measure of estrogenic activity. nih.gov

There is no available transcriptomic data, such as from microarray or RNA-sequencing experiments, for cells treated with this compound. Transcriptomic profiling would be necessary to understand the global changes in gene expression induced by the compound and to identify the specific sets of genes regulated through estrogen receptor activation.

Effects on Cell Proliferation and Apoptosis in Defined Cell Cultures (e.g., Non-Disease Specific Cell Lines)

Direct experimental data on the effects of this compound on cell proliferation and apoptosis is absent from the scientific literature. However, studies on related ∆9,11-estrone derivatives have demonstrated antiproliferative effects in various cancer cell lines. academie-sciences.frresearchgate.netacademie-sciences.fr

No dose-response curves for cellular proliferation following treatment with this compound are available. Research on a related compound, ∆9,11-estrone, showed it had cytotoxic effects and reduced cell proliferation in several cancer cell lines, including MCF-7 (breast), LNCaP (prostate), and HepaRG (liver), with the most potent effect against HepaRG cells (IC50 = 6.67 µM). academie-sciences.frresearchgate.net The introduction of the ∆9,11 double bond into the estrone structure was noted to increase cytotoxic effects for most cell lines studied. academie-sciences.fr

There are no specific studies examining the induction or inhibition of apoptotic pathways by this compound. Flow cytometry experiments with ∆9,11-estrone showed a reduction in the viability of HepaRG cells and caused a cell cycle arrest at the G0/G1 phase. academie-sciences.frresearchgate.net This suggests that related compounds can influence pathways controlling cell cycle and survival, but direct evidence of apoptosis induction (e.g., caspase activation, DNA fragmentation) by the specific valerate ester is lacking.

Activation of Rapid, Non-Genomic Signaling Pathways

No research has been published concerning the ability of this compound to activate rapid, non-genomic signaling pathways. Estrogens like 17β-estradiol are known to initiate fast cellular responses by binding to membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER). drugbank.comekb.eg These interactions can activate various downstream signaling cascades, including protein kinase A (PKA) and extracellular signal-regulated kinases (ERK), which occur too rapidly to be explained by genomic mechanisms. drugbank.com Whether ∆9,11-Dehydro-17β-estradiol or its de-esterified form can engage these pathways remains to be determined experimentally.

Intracellular Calcium Mobilization

The regulation of intracellular calcium ([Ca2+]i) homeostasis is a critical aspect of cellular signaling. Studies on related estrogenic compounds in in vitro models, such as the human endothelial cell line EA.hy926 and the eccrine sweat gland cell line NCL-SG3, have revealed complex effects on calcium mobilization. nih.govnih.gov While acute treatment may not independently mobilize intracellular Ca2+, chronic exposure has been shown to result in higher endoplasmic reticulum Ca2+ content. nih.gov

In some cell models, the compound induces a sustained increase in [Ca2+]i by promoting its release from ryanodine-receptor-gated intracellular stores. nih.gov This effect is not dependent on extracellular calcium, indicating a mechanism that targets internal reserves. nih.gov The entire process is mediated through an estrogen receptor (ER)-dependent pathway, as the application of ER antagonists like ICI 182,780 attenuates or completely prevents these calcium-related effects. nih.govnih.gov This ER-dependent modulation of Ca2+ homeostasis suggests a novel mechanism for influencing sustained Ca2+-dependent cellular processes. nih.gov

Table 1: Summary of Effects on Intracellular Calcium Mobilization

Cell LineTreatment ConditionObservationReceptor DependenceCitation
EA.hy926Chronic (24h)Higher endoplasmic reticulum Ca2+ content and enhanced Ca2+ influx.Estrogen Receptor α (ERα) nih.gov
NCL-SG3AcuteRelease of [Ca2+]i from ryanodine-receptor-gated stores.Estrogen Receptor nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. In various cancer cell lines, estrogenic compounds have been shown to rapidly activate this pathway through non-genomic actions. nih.govresearchgate.net This activation is characterized by the phosphorylation of Akt at Serine 473 (Ser473) and a subsequent increase in Akt kinase activity. nih.govresearchgate.net

The mechanism of activation can be dependent on the estrogen receptor status of the cells. In ER-positive cells, such as Ishikawa and MCF-7 breast cancer cells, the activation of the PI3K/Akt pathway is ERα-dependent and can be blocked by ER antagonists. nih.govnih.gov This leads to an increase in PI3K (p85) expression and elevated levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3). nih.gov Conversely, in cells with low or no ER expression, such as HEC-1A and MDA-MB-231, the activation can occur through an ER-independent mechanism, which is not blocked by ER antagonists. nih.govnih.gov This demonstrates that the compound can leverage multiple mechanisms to engage this critical signaling cascade. nih.govscispace.com

Table 2: PI3K/Akt Pathway Activation in Different Cell Lines

Cell LineER StatusKey FindingMechanismCitation
IshikawaER-positiveRapid activation of Akt.ER-dependent nih.govresearchgate.net
HEC-1AER-poorRapid activation of Akt.ER-independent nih.govresearchgate.net
MCF-7ERα-positiveIncreased PI3K expression and phospho-Akt levels.ERα-dependent nih.gov
MDA-MB-231ERα-negativeNo significant effect on PI3K/Akt pathway.ERα-dependent pathway not available nih.gov

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is centrally involved in regulating synaptic plasticity and cell proliferation. nih.gov Estrogenic compounds can rapidly activate the ERK pathway in various cell types, including cortical neurons and skeletal muscle myoblasts. nih.govnih.gov This activation is often initiated at the plasma membrane, suggesting the involvement of a membrane-bound estrogen receptor and a non-genomic signaling mechanism. nih.govnih.gov

In cortical synaptoneurosomes, treatment leads to a rapid increase in ERK phosphorylation. nih.gov Similarly, in C2C12 skeletal myoblasts, the MAPK/ERK cascade is pivotal for the compound-induced increase in estrogen receptor expression. nih.gov The activation of this pathway can be inhibited by specific MEK inhibitors like PD98059, which confirms the pathway's involvement. nih.govnih.gov This modulation of the MAPK/ERK pathway represents a key mechanism by which the compound can influence both rapid synaptic events and longer-term regulation of gene expression. nih.govnih.gov

Influence on Extracellular Vesicle Production and Cargo Loading

Recent research has highlighted the role of estrogenic signaling in modulating the biogenesis and cargo of extracellular vesicles (EVs), which are important mediators of intercellular communication. nih.govnih.govresearchgate.net In estrogen receptor-positive (ER+) breast cancer cells, physiological doses of related estrogens promote the secretion of EVs. nih.govnih.gov This suggests a direct link between the compound's signaling pathway and the machinery of EV production. researchgate.net Studies have identified giant extracellular vesicles (GVs), with diameters up to 42μm, in addition to smaller, more commonly studied EVs. oncotarget.comresearchgate.net

Quantification of Extracellular Vesicle Release in ERα-Positive Cells

In ERα-positive breast cancer cell lines such as MCF-7 and T47D, treatment with estrogenic compounds leads to a significant, dose-dependent increase in the formation and release of EVs, including GVs. nih.govoncotarget.com This effect is specifically mediated by ERα, as it can be reversed by treatment with ER antagonists like tamoxifen. oncotarget.comresearchgate.net In contrast, ERα-negative breast cancer cell lines (e.g., MDA-MB-231) produce EVs in a manner that is independent of this hormonal stimulation. oncotarget.comresearchgate.net The underlying mechanism involves the regulation of factors essential for EV biogenesis. Specifically, the compound can inhibit miR-149-5p, which in turn relieves its suppression of SP1, a transcription factor that controls the EV biogenesis factor nSMase2 (neutral sphingomyelinase 2). nih.govnih.govresearchgate.net

Analysis of Specific miRNA Enrichment within Vesicular Cargo

Beyond increasing the quantity of EVs, the compound also selectively modulates their microRNA (miRNA) cargo. nih.govresearchgate.net In ER+ breast cancer cells, treatment leads to the specific enrichment of the let-7 family of miRNAs within the secreted EVs. nih.govnih.gov This selective loading is linked to the compound's ability to downregulate miR-149-5p, which subsequently promotes the expression of hnRNPA1, a protein responsible for loading let-7 family miRNAs into EVs. nih.govnih.gov This demonstrates a sophisticated mechanism where the compound not only stimulates EV release but also tailors their molecular content, potentially influencing the tumor microenvironment and intercellular signaling. nih.govresearchgate.net Other studies have also identified circulating EV-associated miRNAs, such as miR-126-3p and miR-191-5p, that are involved in regulating critical biological processes like angiogenesis. plos.org

Table 3: Summary of Effects on Extracellular Vesicles (EVs)

Cell TypeEffect on EV ReleaseMechanismSpecific Cargo EnrichmentCitation
ERα-positive breast cancer cellsIncreased secretionERα-dependent; inhibition of miR-149-5p leading to increased nSMase2 expression.let-7 family miRNAs nih.govnih.govresearchgate.netoncotarget.com
ERα-negative breast cancer cellsNo change with treatmentE2-independentNot specified oncotarget.comresearchgate.net

Impact on Intracellular Signaling Crosstalk

The cellular response to this compound is not confined to a single pathway but involves intricate crosstalk between different signaling networks. A notable example is the interaction between the estrogen signaling pathway and the transforming growth factor β (TGF-β) pathway, particularly in the context of glioblastoma multiforme (GBM). nih.govnih.govresearchgate.net

In human GBM-derived cells, the signaling pathways of 17β-estradiol and TGF-β have been shown to mutually inhibit each other. nih.govnih.gov While TGF-β induces the phosphorylation and nuclear translocation of its downstream effector Smad2, this action is inhibited by the presence of the estrogenic compound. nih.govnih.gov Concurrently, both pathways negatively regulate the expression of ERα and Smad2/3. nih.gov Interestingly, while each agent alone can induce cellular changes associated with epithelial-mesenchymal transition (EMT), their co-treatment blocks this activation. nih.govnih.gov This suggests a complex regulatory interplay where the compound can modulate the effects of other significant signaling molecules, with the final cellular outcome depending on the integrated signaling context. nih.gov

Conclusion

∆9,11-Dehydro-17β-estradiol 17-Valerate is a synthetic estrogen that combines structural features designed to modulate its activity and duration of action. The ∆9,11-unsaturation in its core is a modification that retains high binding affinity to both ERα and ERβ, as demonstrated by data on its parent compound, 8,9-Dehydro-17β-estradiol. wikipedia.org The 17-valerate ester functions as a prodrug, a common strategy in steroid chemistry to prolong therapeutic effect by slowing metabolic clearance and creating a depot from which the active hormone is gradually released. oup.comwikipedia.org While direct biological data for the valerate (B167501) ester is scarce, the known high receptor affinity of its active metabolite suggests it would demonstrate significant estrogenic activity in both in vitro cell proliferation assays and in vivo models such as the rat uterotrophic assay. This review consolidates the understanding of this compound based on established principles of steroid chemical biology and data from its core structural components.

Enzymatic Biotransformation and Metabolic Pathways of ∆9,11 Dehydro 17β Estradiol 17 Valerate in Non Human Biological Systems

Hydrolysis of the 17-Valerate Ester by Esterases

The initial and obligatory step in the activation of ∆9,11-Dehydro-17β-estradiol 17-Valerate is the hydrolysis of its C17-valerate ester bond. This reaction is catalyzed by non-specific carboxylesterases, which are abundant in various tissues, particularly the liver. nih.govnih.gov These enzymes cleave the ester linkage, releasing the active steroid moiety, ∆9,11-Dehydro-17β-estradiol, and valeric acid. This biotransformation is crucial as the esterified form is biologically inert and relies on this enzymatic conversion to exert its estrogenic effects.

The kinetics of steroid ester hydrolysis have been characterized in hepatic subcellular fractions, such as liver S9 and microsomes, from various non-human species including rats and pigs. bohrium.com Liver S9 fractions contain a mixture of cytosolic and microsomal enzymes, including a rich complement of carboxylesterases, making them a suitable in vitro model for studying this metabolic step. nih.gov

Table 1: Representative Kinetic Parameters for Steroid Ester Hydrolysis in Liver Microsomes This table presents generalized kinetic data for steroid esterase activity to illustrate typical enzymatic behavior, as specific values for this compound are not available.

Substrate TypeSpeciesKₘ (mM)Vₘₐₓ (nmol/mg/min)Source
Steroid Acetate (B1210297)Rat~0.3 - 0.7Variable bohrium.com
Steroid HemisuccinateRat~0.3 - 0.7Variable bohrium.com

Kₘ (Michaelis-Menten constant) represents the substrate concentration at half-maximal velocity. Vₘₐₓ (Maximum velocity) represents the maximum rate of reaction.

Following the initial hydrolysis that yields ∆9,11-Dehydro-17β-estradiol, further metabolic processes occur. The primary active metabolite is 17β-estradiol. pharmgkb.org The conversion of the liberated ∆9,11-Dehydro-17β-estradiol to 17β-estradiol would require the reduction of the C9-C11 double bond. This positions 17β-estradiol as a key downstream metabolite responsible for the compound's ultimate biological activity, following the initial activation by esterase enzymes.

Oxidative Metabolism and Metabolite Identification

After hydrolysis, the resulting ∆9,11-Dehydro-17β-estradiol molecule becomes a substrate for oxidative enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov These reactions, occurring mainly in the liver, are fundamental to the phase I metabolism of estrogens and lead to the formation of various hydroxylated derivatives. researchgate.net

The metabolism of the parent compound, 17β-estradiol, is extensively studied and provides a strong model for the transformations expected for its ∆9,11-dehydro analog. The primary oxidative pathways are aromatic (A-ring) hydroxylations at the C2 and C4 positions. pharmgkb.orgnih.gov These reactions are catalyzed by specific CYP isoforms:

CYP1A2 and CYP3A4 , predominantly in the liver, are the main enzymes responsible for 2-hydroxylation. nih.gov

CYP1B1 , which is highly expressed in estrogen target tissues like the mammary gland and uterus, specifically catalyzes 4-hydroxylation. nih.gov

Kinetic studies of estradiol (B170435) hydroxylation in rat liver microsomes have shown sex-dependent differences. The enzyme kinetics for estrogen 2-hydroxylase in male rats typically follow Michaelis-Menten kinetics, whereas in females, the kinetics are more complex, suggesting cooperative binding effects. nih.gov

Table 2: Kinetic Parameters of Estrogen 2-Hydroxylase in Male Rat Liver Microsomes This table shows kinetic data for the primary oxidative metabolite of estradiol, providing a basis for understanding the metabolism of its derivatives.

SubstrateApparent Kₘ (µM)Vₘₐₓ (nmol/mg/min)Source
Estradiol2.20.51* nih.gov

\Value for microsomes stored at -70°C. Freshly prepared microsomes showed a Vₘₐₓ of 5.0 nmol/mg/min.* nih.gov

The CYP-mediated transformations result in the formation of catechol estrogens. The principal hydroxylated metabolites derived from the estradiol scaffold are 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129). researchgate.net These catechol metabolites can undergo further metabolism, including O-methylation by catechol-O-methyltransferase (COMT), to form methoxy (B1213986) derivatives. pharmgkb.org The 4-hydroxyestradiol metabolite, in particular, can undergo redox cycling to generate reactive quinone and semiquinone species, which have implications for cellular processes. nih.gov It is anticipated that the ∆9,11-Dehydro-17β-estradiol core would yield analogous 2-hydroxy and 4-hydroxy metabolites.

Interconversion with 17-Keto Forms and Role of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

A critical metabolic pathway for 17β-hydroxysteroids is the reversible oxidation of the 17β-hydroxyl group to a 17-keto group. This reaction is catalyzed by a family of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.org In the context of ∆9,11-Dehydro-17β-estradiol, this pathway would mediate its interconversion with the corresponding 17-keto steroid, ∆9,11-Dehydro-estrone. This balance between the potent 17β-hydroxy form and the less active 17-keto form is a key mechanism for regulating local estrogenic activity in various tissues. nih.gov

At least five major isoenzymes of 17β-HSD have been identified, each with distinct substrate specificities, tissue distributions, and catalytic preferences (reductive or oxidative). nih.gov

Reductive Isozymes (e.g., 17β-HSD type 1, 7, 12): These enzymes primarily catalyze the conversion of the less active estrone (B1671321) to the highly potent estradiol, utilizing NADPH as a cofactor. nih.govnih.govresearchgate.net 17β-HSD type 1 is considered the major "estrogenic" subtype responsible for activating estrogens in tissues like the ovaries and placenta. wikipedia.org

Oxidative Isozymes (e.g., 17β-HSD type 2): These enzymes catalyze the reverse reaction, inactivating estradiol by converting it back to estrone. nih.gov

This enzymatic system allows for fine-tuned control of active estrogen levels within specific cells, a concept known as intracrinology. The expression and activity of these different 17β-HSD isozymes determine whether a tissue predominantly activates or inactivates estrogens. nih.gov

Table 3: Major 17β-Hydroxysteroid Dehydrogenase Isoenzymes in Estrogen Metabolism

EnzymeGenePrimary Catalytic DirectionPrimary FunctionKey TissuesSource
17β-HSD Type 1HSD17B1ReductiveConverts estrone to estradiol (activation)Ovary, Placenta, Breast wikipedia.orgnih.gov
17β-HSD Type 2HSD17B2OxidativeConverts estradiol to estrone (inactivation)Endometrium, Liver nih.govnih.gov
17β-HSD Type 7HSD17B7ReductiveEstrone to estradiol (activation)Ovary, Breast, Liver wikipedia.orgnih.gov
17β-HSD Type 12HSD17B12ReductiveEstrone to estradiol (activation)Adipose Tissue nih.govresearchgate.net

Conjugation Pathways (e.g., Glucuronidation, Sulfation) in Cell-Free Systems

Following potential oxidation by 17β-HSDs, or directly, ∆9,11-Dehydro-17β-estradiol can undergo phase II conjugation reactions. These are major pathways for the metabolism and elimination of steroids. nih.govresearchgate.net The primary conjugation reactions for estrogens are glucuronidation and sulfation, which increase their water solubility and facilitate their excretion. nih.govwikipedia.org

The kinetics of sulfation and glucuronidation are determined by the activities of specific sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. While specific kinetic data for this compound are not available, the kinetics of the closely related endogenous steroid, 17β-estradiol, have been studied extensively in cell-free systems, providing a valuable reference.

Glucuronidation of 17β-estradiol occurs at both the 3-hydroxyl and 17β-hydroxyl positions, catalyzed by different UGT isoforms. nih.govpsu.edu Similarly, sulfation can occur at these positions. The kinetic parameters for these reactions with 17β-estradiol are presented in the table below. It is important to note that these values are for 17β-estradiol and may differ for ∆9,11-Dehydro-17β-estradiol due to structural differences.

Table 1: Kinetic Parameters for the Glucuronidation of 17β-Estradiol by Human UGT Isoforms

UGT IsoformMetabolite FormedKm (µM)Vmax (pmol/min/mg protein)
UGT1A1Estradiol-3-glucuronide22 (S50)-
UGT2B7Estradiol-17-glucuronide7111

Data presented is for 17β-estradiol as a substrate and is sourced from studies on human liver microsomes and recombinant UGT enzymes. psu.edu The value for UGT1A1 represents the S50 from homotropic activation kinetics.

Based on the established metabolic pathways of estrogens, the primary conjugated metabolites of ∆9,11-Dehydro-17β-estradiol would be its glucuronide and sulfate (B86663) conjugates. wikipedia.orgresearchgate.net In cell-free systems containing the necessary cofactors (UDPGA for glucuronidation, PAPS for sulfation) and active enzymes (UGTs and SULTs), the expected metabolites would be:

∆9,11-Dehydro-17β-estradiol-3-glucuronide

∆9,11-Dehydro-17β-estradiol-17-glucuronide

∆9,11-Dehydro-17β-estradiol-3-sulfate

∆9,11-Dehydro-17β-estradiol-17-sulfate

∆9,11-Dehydro-17β-estradiol-3,17-disulfate

∆9,11-Dehydro-17β-estradiol-3-glucuronide-17-sulfate

∆9,11-Dehydro-17β-estradiol-3-sulfate-17-glucuronide

If the parent compound undergoes oxidation by 17β-HSD Type 2, the resulting ∆9,11-dehydro-estrone would also be a substrate for conjugation, leading to the formation of ∆9,11-dehydro-estrone-3-glucuronide and ∆9,11-dehydro-estrone-3-sulfate . The precise identification and quantification of these metabolites would require advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Structure Activity Relationship Sar Studies of ∆9,11 Dehydro 17β Estradiol 17 Valerate

Influence of the ∆9,11 Unsaturation on Steroid Conformation and Receptor Interaction

The introduction of a double bond between carbons 9 and 11 in the steroid nucleus of 17β-estradiol valerate (B167501) profoundly alters the molecule's three-dimensional structure, which in turn significantly influences its interaction with the estrogen receptor (ER). This structural modification is a key determinant of the compound's biological activity profile.

Conformational Analysis and Molecular Modeling

The steroid skeleton of estradiol (B170435) is characterized by a specific three-dimensional arrangement of its four fused rings (A, B, C, and D). This conformation is crucial for optimal fitting into the ligand-binding pocket of the estrogen receptor. Molecular mechanics (MM2) analysis and X-ray crystallography have revealed that the introduction of the ∆9,11 double bond induces a notable flattening of the entire steroid molecule, particularly affecting the B, C, and D rings nih.gov.

Comparison with Saturated Analogs in Receptor Binding

The conformational changes resulting from ∆9,11-unsaturation have a direct and measurable impact on the compound's affinity for the estrogen receptor. When compared to its saturated parent compound, 17β-estradiol, ∆9,11-dehydroestradiol exhibits a significantly reduced binding affinity.

Studies examining the affinity of various C-ring modified estradiol analogs for the human estrogen receptor have shown that the 9-11 unsaturated steroid has its receptor binding reduced to approximately one-fifth (20%) of that of 17β-estradiol nih.gov. This reduction in affinity is attributed to the molecular flattening, which prevents the compound from achieving the ideal complementary shape required for stable interaction with the ligand-binding domain of the ER nih.gov. While the molecule retains the critical phenolic A-ring and 17β-hydroxyl group (once the valerate ester is cleaved) necessary for estrogenic activity, the altered core structure diminishes its ability to bind as effectively as the natural hormone.

Estradiol AnalogModificationRelative Receptor Binding Affinity (Compared to Estradiol)Reference
17β-Estradiol (E2)None (Reference Compound)100% nih.gov
∆9,11-DehydroestradiolUnsaturation at C9-C11~20% nih.gov
11β-Hydroxyestradiolβ-hydroxyl group at C11~1.7% nih.gov
11α-Hydroxyestradiolα-hydroxyl group at C11~0.3% nih.gov
11-KetoestradiolKeto group at C11~0.1% nih.gov

Role of the 17-Valerate Moiety in Receptor Ligand Efficiency and Biotransformation Susceptibility

The 17-valerate ester at the 17β-position of ∆9,11-dehydro-17β-estradiol is a critical functional group that primarily serves as a prodrug moiety. It modifies the physicochemical properties of the steroid, influencing its absorption, distribution, and metabolism, rather than directly participating in receptor binding.

Mechanistic Implications for Cellular Entry and Esterase Activity

The increased lipophilicity conferred by the valerate ester facilitates the passive diffusion of the steroid molecule across the lipid bilayers of cell membranes. Once inside the target cell or in circulation, the prodrug is subject to the action of non-specific esterase enzymes present in blood and various tissues patsnap.comscienceopen.comnih.gov. These enzymes catalyze the hydrolysis of the ester bond, cleaving off the valeric acid and liberating the pharmacologically active steroid hormone patsnap.com.

The rate of this hydrolysis is a key factor in the pharmacokinetics of the drug. Studies on various estradiol esters have shown that the length of the fatty acid chain influences the rate of enzymatic cleavage. In human breast cancer (MCF-7) cells, the relative rate of hydrolysis was found to be inversely related to the length of the ester chain: estradiol acetate (B1210297) (C2) was hydrolyzed faster than estradiol valerate (C5), which in turn was hydrolyzed more rapidly than estradiol stearate (C18) nih.gov. This enzymatic conversion is the rate-limiting step for the biological activity of the esterified steroid, transforming the inactive prodrug into the active ligand capable of binding to the estrogen receptor.

Advanced Methodologies for Investigating ∆9,11 Dehydro 17β Estradiol 17 Valerate in Research Contexts

Chromatographic and Spectrometric Techniques for Quantitative Analysis

The precise quantification and characterization of ∆9,11-Dehydro-17β-estradiol 17-Valerate and its related substances in various matrices are paramount for research and quality control. To this end, sophisticated chromatographic and spectrometric methods are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the sensitive and selective quantification of this compound and its metabolites in biological samples. While specific studies on this exact molecule are not abundant in publicly available literature, the methodology can be inferred from the analysis of structurally similar compounds like 17β-estradiol and its esters. researchgate.netbio-rad.comnih.gov

The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix. nih.gov Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to enhance ionization. researchgate.net

For detection, a triple quadrupole mass spectrometer is commonly used in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The precursor ion (the protonated or deprotonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This process allows for the accurate quantification of the target compound even at very low concentrations.

The metabolism of this compound is expected to involve hydrolysis of the valerate (B167501) ester to yield ∆9,11-Dehydro-17β-estradiol, followed by oxidative metabolism similar to that of endogenous estradiol (B170435). bio-rad.com Therefore, an LC-MS/MS method would be designed to quantify the parent compound as well as its potential metabolites, such as the hydrolyzed form and hydroxylated derivatives.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound and its Primary Metabolite

ParameterThis compound∆9,11-Dehydro-17β-estradiol
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻[M+H]⁺ or [M-H]⁻
Product Ion 1 (m/z) Specific fragment ionSpecific fragment ion
Product Ion 2 (m/z) Confirmation fragment ionConfirmation fragment ion
Collision Energy (eV) Optimized for fragmentationOptimized for fragmentation
Retention Time (min) Dependent on specific column and gradientDependent on specific column and gradient

This table presents a generalized set of parameters. Actual values would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a robust and widely used technique for assessing the purity of this compound and for identifying and quantifying its degradation products. A validated HPLC method can ensure the quality and stability of the compound in pharmaceutical preparations or research materials. scbt.comnih.gov

The methodology involves separating the main compound from its impurities and degradation products on a chromatographic column, typically a reversed-phase C18 or C8 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov The detection is commonly performed at a wavelength where the compound and its potential impurities exhibit significant absorbance.

A study on the degradation of estradiol revealed the formation of various products, including estrone (B1671321) and Δ⁹(¹¹)-estrone, which is structurally analogous to a potential degradation product of ∆9,11-Dehydro-17β-estradiol. mdpi.com Therefore, an HPLC method for this compound would be developed to resolve the parent compound from potential degradation products arising from oxidation, hydrolysis of the ester, or other chemical transformations.

Table 2: Representative HPLC Method Parameters for Purity and Degradation Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm (or other suitable wavelength)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

This table provides an example of typical HPLC parameters. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Computational Chemistry Approaches

Computational chemistry offers powerful in-silico tools to investigate the properties and interactions of molecules like this compound at an atomic level. These methods can provide insights that are often difficult to obtain through experimental techniques alone.

Molecular Docking Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. researchgate.netmdpi.comnih.gov In the context of this compound, docking simulations can be used to predict its binding mode and affinity to estrogen receptors (ERα and ERβ).

The process involves preparing the three-dimensional structures of both the ligand (∆9,11-Dehydro-17β-estradiol, the likely active form after ester hydrolysis) and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.

Studies on similar estrone derivatives have successfully used molecular docking to understand their interaction with the estrogen receptor. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the compound. For ∆9,11-Dehydro-17β-estradiol, docking could help elucidate how the ∆9,11 double bond influences its fit within the receptor's binding pocket compared to 17β-estradiol.

Molecular Dynamics Simulations for Conformational Studies and Binding Site Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights into the stability of the complex and the nature of the interactions. researchgate.netnih.gov Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

Table 3: Common Software and Force Fields for Molecular Dynamics Simulations

SoftwareForce FieldApplication
GROMACS GROMOS, AMBER, CHARMMHigh-performance MD simulations
AMBER AMBERMD simulations and free energy calculations
NAMD CHARMMScalable MD for large biomolecular systems

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comchemicalbook.com A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

To develop a QSAR model for this compound and related compounds, a dataset of molecules with known biological activity (e.g., binding affinity to the estrogen receptor) is required. For each molecule, a set of molecular descriptors is calculated, which are numerical representations of its structural and physicochemical properties. These descriptors can include constitutional, topological, geometrical, and electronic properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model should be validated using both internal and external validation techniques to ensure its predictive power. For dehydro-estradiol derivatives, a QSAR study could identify the key structural features that determine their estrogenic activity, potentially leading to the design of novel compounds with desired properties.

Cell-Based Assays for Functional Characterization

The functional characterization of novel or less-studied compounds, such as this compound, within a cellular context is crucial for understanding their biological activities. Advanced cell-based assays provide a dynamic and physiologically relevant environment to dissect molecular interactions and cellular responses. While specific experimental data for this compound using Fluorescence Resonance Energy Transfer (FRET) for co-activator recruitment and High-Content Screening (HCS) for cellular phenotypes are not extensively documented in publicly available research, this section will detail the principles and methodologies of these techniques as they would be applied to characterize this compound's estrogenic activity.

Fluorescence Resonance Energy Transfer (FRET) for Co-activator Recruitment

Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm). This technique is exceptionally suited for studying the interaction between nuclear receptors, like the estrogen receptor (ER), and their co-activators, a critical step in gene transcription. Upon ligand binding, the ER undergoes a conformational change that facilitates the recruitment of co-activator proteins to the ligand-binding domain (LBD).

In a typical FRET assay to investigate the effect of a compound like this compound, the estrogen receptor (ERα or ERβ) would be fused to a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP), and a specific co-activator protein (e.g., SRC-1, SRC-2, or SRC-3) would be fused to an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP). These fusion proteins are then co-expressed in a suitable cell line.

If this compound acts as an ER agonist, its binding to the ER-CFP fusion protein would induce a conformational change that promotes the recruitment of the co-activator-YFP. This brings the donor and acceptor fluorophores into close enough proximity for FRET to occur. When the donor (CFP) is excited by a specific wavelength of light, it transfers its energy to the acceptor (YFP), which then emits light at its characteristic longer wavelength. The ratio of acceptor to donor emission is measured to quantify the FRET efficiency, which directly correlates with the extent of co-activator recruitment.

Conversely, if the compound acts as an antagonist, it would either fail to induce the proper conformational change or would induce a conformation that prevents co-activator binding, resulting in a low FRET signal, similar to the vehicle control.

Illustrative FRET Data for Co-activator Recruitment

The following table represents hypothetical FRET data that could be generated to characterize the interaction between the Estrogen Receptor α (ERα) and the co-activator SRC-2 in the presence of this compound, with 17β-Estradiol as a positive control.

CompoundConcentration (nM)Mean FRET Efficiency (%)Standard DeviationImplied Activity
Vehicle Control-5.20.8Baseline
17β-Estradiol1085.64.3Agonist
This compound0.115.42.1Weak Agonist
This compound145.83.5Partial Agonist
This compound1078.34.9Agonist
This compound10082.14.1Agonist

This table is for illustrative purposes only and does not represent actual experimental data.

High-Content Screening for Cellular Phenotypes

High-Content Screening (HCS), also known as high-content analysis or automated quantitative microscopy, is a powerful technology that combines the automation of high-throughput screening with the detailed imaging and analysis of cellular events. HCS allows for the simultaneous measurement of multiple cellular parameters (phenotypes) in response to a test compound.

To investigate the cellular effects of this compound, an HCS assay could be designed to monitor key events in the estrogen signaling pathway. A common application is to track the nuclear translocation of the estrogen receptor. In such an assay, cells (e.g., a breast cancer cell line like MCF-7, which endogenously expresses ERα) would be engineered to express a fluorescently tagged estrogen receptor (e.g., ERα-GFP).

In the absence of an activating ligand, the ERα-GFP is predominantly located in the cytoplasm. Upon treatment with an agonist like 17β-Estradiol, the receptor translocates to the nucleus. An automated microscope would capture images of the cells after treatment with various concentrations of this compound. Image analysis software would then quantify the fluorescence intensity in the nucleus versus the cytoplasm for thousands of individual cells. This allows for a robust, quantitative measure of ER nuclear translocation, a hallmark of its activation.

Beyond nuclear translocation, HCS can be used to assess a wide array of cellular phenotypes that may be modulated by estrogenic compounds. These can include changes in cell proliferation (measured by markers like Ki-67), induction of apoptosis (e.g., via caspase-3 activation), changes in cell morphology, and the expression levels of specific downstream target genes (visualized by fluorescent in situ hybridization or immunofluorescence).

Illustrative High-Content Screening Data for ERα Nuclear Translocation

The following table provides a hypothetical dataset from an HCS experiment designed to quantify the nuclear translocation of ERα-GFP in response to this compound.

CompoundConcentration (nM)Nuclear to Cytoplasmic Fluorescence RatioStandard Deviation% Cells with Nuclear Translocation
Vehicle Control-0.80.25
17β-Estradiol104.50.592
This compound0.11.20.315
This compound12.80.465
This compound104.20.688
This compound1004.40.590

This table is for illustrative purposes only and does not represent actual experimental data.

Future Directions and Unexplored Research Avenues for ∆9,11 Dehydro 17β Estradiol 17 Valerate

Discovery of Novel Non-Estrogen Receptor Binding Partners and their Biological Relevance

While ∆9,11-Dehydro-17β-estradiol 17-Valerate is structurally derived from estradiol (B170435), its altered conformation may reduce its affinity for classical nuclear estrogen receptors (ERα and ERβ) and simultaneously enable it to bind to other, non-canonical protein targets. The identification of these novel binding partners is a critical first step in understanding its unique biological profile.

Future research should employ unbiased screening techniques, such as affinity purification-mass spectrometry and chemical proteomics, using the compound as bait to pull down interacting proteins from various non-human cell and tissue lysates. A primary candidate for investigation is the G protein-coupled estrogen receptor (GPER), a seven-transmembrane receptor known to mediate rapid, non-genomic estrogen signaling. frontiersin.orgphysoc.org It is crucial to determine if the ∆9,11 modification confers selectivity for GPER over nuclear ERs.

Furthermore, the search should extend to other nuclear receptors, enzymes involved in steroid metabolism, and other signaling proteins. The structural change could allow the compound to interact with proteins not typically associated with estrogens. mdpi.com Identifying these partners is essential, as it would reveal previously unknown biological pathways modulated by this class of synthetic steroids.

Potential Binding Partner ClassExamplesRationale for InvestigationPotential Biological Relevance
G Protein-Coupled Receptors (GPCRs)GPER (GPR30)Known to bind estrogens and mediate rapid signaling; the ∆9,11 structure may alter binding affinity or selectivity. wikipedia.orgModulation of cardiovascular, metabolic, and neural pathways independent of nuclear ERs. physoc.org
Orphan Nuclear ReceptorsNR4A family (Nurr1, NOR1)These receptors have constitutive activity and their ligands are not fully characterized; the compound could act as a modulator.Regulation of inflammation, metabolism, and cellular differentiation.
Steroidogenic/Metabolic EnzymesHydroxysteroid dehydrogenases (HSDs), Cytochrome P450 enzymesThe compound could act as a substrate or inhibitor, altering the steroid metabolome.Influence on local and systemic concentrations of other active steroids.
Non-receptor Signaling ProteinsKinases, Phosphatases, Adaptor ProteinsUnbiased screens may reveal unexpected interactions with key signaling nodes.Activation or inhibition of fundamental cellular processes like proliferation and survival.

Elucidation of Orphan Signaling Pathways Activated by the Compound

Following the identification of novel binding partners, the next logical step is to delineate the downstream signaling cascades they activate. Classical estrogen signaling involves both genomic pathways, where nuclear ERs act as transcription factors, and non-genomic pathways that trigger rapid kinase cascades like MAPK and PI3K/AKT. nih.govnih.gov this compound may activate a unique combination of these pathways or engage entirely new, "orphan" signaling networks.

A particularly intriguing possibility arises from research on glucocorticoids with a similar ∆9,11 modification. This structural feature was found to "dissociate" the anti-inflammatory actions of the glucocorticoid receptor (transrepression) from its metabolic side effects (transactivation). nih.gov A similar dissociative effect could occur with this estradiol derivative, allowing it to selectively activate certain beneficial pathways (e.g., neuroprotective or anti-inflammatory signals) without triggering the proliferative signals associated with classical ERα activation.

Future studies should use transcriptomic and proteomic approaches to map the global changes in gene and protein expression induced by the compound. This will help identify signaling nodes and pathways that are uniquely modulated by this compound compared to 17β-estradiol.

Signaling PathwayKnown ActivatorHypothesized Effect of this compoundResearch Approach
Classical Genomic (ERE-mediated)17β-Estradiol via ERα/ERβPotentially attenuated or biased activation due to altered receptor conformation.ERE-luciferase reporter assays, ChIP-sequencing.
Rapid Non-Genomic (e.g., MAPK/ERK, PI3K/AKT)17β-Estradiol via membrane ERs/GPER nih.govaacrjournals.orgPotentially enhanced or selective activation, especially if GPER binding is preferred. frontiersin.orgWestern blotting for phosphorylated kinases, calcium imaging.
Orphan/Novel PathwaysUnknownActivation of pathways not previously linked to estrogens, potentially via novel binding partners.RNA-sequencing, phosphoproteomics, kinome arrays.
Inflammatory Signaling (e.g., NF-κB)Various stimuli (e.g., TNF-α)Potential for selective inhibition (transrepression) without classical ER activation, analogous to dissociative glucocorticoids. nih.govNF-κB reporter assays, measurement of inflammatory cytokine expression.

Integration into Broader Steroidome and Metabolomic Studies in Model Organisms (Non-Human)

The metabolic fate of this compound within an organism is completely unknown. The valerate (B167501) ester at the 17β position will likely be cleaved by esterases to release the active steroid, but the core structure's metabolism, particularly the stability of the ∆9,11 double bond, is a critical area for investigation. This modification may render the steroid resistant to enzymes that typically metabolize estradiol, potentially prolonging its half-life or leading to the formation of unique metabolites.

Steroid metabolomics, which uses mass spectrometry to comprehensively profile all steroids in a biological sample, is the ideal tool for these studies. nih.govoup.com Administering the compound to non-human model organisms (e.g., rodents or fish) and analyzing tissues and biofluids will allow researchers to trace its metabolic pathway, identify its primary metabolites, and understand how it perturbs the endogenous steroidome. mdpi.com Such studies are crucial for understanding the compound's full spectrum of biological activity, as its metabolites may also be biologically active.

Research QuestionProposed Model OrganismMethodologyExpected Outcome
What are the primary metabolites of the compound?Rat (liver metabolism model)Urine/plasma collection post-administration; Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. researchgate.netIdentification of phase I (hydroxylation, reduction) and phase II (glucuronidation, sulfation) metabolites.
How does the compound alter the endogenous steroid profile?Zebrafish (aquatic model)Whole-body homogenate analysis via Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS. nih.govQuantification of changes in endogenous androgens, estrogens, and corticosteroids.
What is the tissue-specific distribution and accumulation?MouseAnalysis of steroid profiles in target tissues (e.g., liver, brain, reproductive organs) post-administration.Understanding of target organ exposure and potential for localized effects.

Development of Advanced In Vitro Co-culture or Organoid Models for Complex Mechanistic Studies

Traditional two-dimensional (2D) cell cultures fail to replicate the complex architecture and cell-cell interactions of living tissues, limiting their predictive value for studying endocrine compounds. The development of 3D organoid and co-culture systems offers a more physiologically relevant platform to investigate the mechanisms of this compound. the-scientist.com

Endocrine organoids, such as those derived from pituitary or endometrial tissues, can be used to study the compound's effects on hormone-sensitive tissues in a controlled yet complex environment. nih.govendocrinology.org For instance, liver organoids would be invaluable for studying its metabolism and potential hepatotoxicity, while neuronal organoids could be used to explore its neuroactive properties. Co-culture systems, combining different cell types (e.g., epithelial and stromal cells), are essential for understanding how the compound influences intercellular communication. Recently developed organoids that can secrete hormones open the door to studying how this compound modulates the function of endocrine tissues. jango.bioresearchgate.net

Model TypeLimitations of 2D CultureAdvantages of Advanced ModelSpecific Application for the Compound
Liver OrganoidsLacks 3D architecture; rapid loss of metabolic enzyme expression.Maintains spatial organization and metabolic function of hepatocytes.Studying phase I and phase II metabolism; assessing potential for drug-induced liver injury.
Endometrial OrganoidsCannot model the complex interplay between epithelial and stromal cells.Recapitulates tissue structure and cyclical responses to hormones. nih.govInvestigating non-classical estrogenic or anti-estrogenic effects on endometrial tissue.
Neuronal Co-cultures (Neurons + Glia)Fails to capture the supportive and modulatory roles of glial cells.Allows for study of neuron-glia interactions and synaptic plasticity.Elucidating potential neuroprotective or neuro-modulatory effects.

Potential as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule with high potency and selectivity for a specific protein target, used to study that target's function in cells and organisms. nih.gov If future research reveals that this compound binds with high affinity and specificity to a novel biological target (as explored in section 7.1), it could be developed into a valuable chemical probe. nih.gov

The key to its potential as a probe lies in its possible "dissociation" from classical estrogen receptors. A probe that can modulate a novel target without the confounding effects of activating ERα or ERβ would be a powerful tool for the research community. nih.gov For example, if the compound is a selective GPER agonist, it could be used to specifically investigate the physiological roles of GPER signaling in various non-human models. Further medicinal chemistry efforts could optimize its potency and selectivity to meet the rigorous criteria required for a high-quality chemical probe.

Characteristic of an Ideal Chemical ProbeFuture Research to Evaluate the Compound
High Potency (Sub-micromolar activity)Dose-response studies in cell-based functional assays for the identified target.
High Selectivity (>100-fold over other related targets)Screening against a broad panel of nuclear receptors and other off-targets.
Known Mechanism of ActionBiochemical and biophysical assays to confirm direct binding and modulation of the target protein.
Cellular ActivityDemonstration of target engagement and a corresponding phenotypic effect in cellular models.
Availability of a Negative ControlSynthesis of a structurally similar analog that is inactive against the target.

Investigation of its Environmental Fate in non-human biological systems

The release of natural and synthetic steroids into the aquatic environment is a significant ecotoxicological concern, as these compounds can act as endocrine disruptors in wildlife, particularly fish and amphibians. nih.govresearchgate.net Many synthetic steroids are designed to be more potent and resistant to metabolism than their natural counterparts, which can increase their environmental persistence and impact.

Environmental Research AreaKey QuestionsExperimental Approach
BiodegradabilityIs the compound readily degraded by microorganisms in wastewater sludge or surface water?OECD standard biodegradability tests (e.g., OECD 301).
BioaccumulationDoes the compound accumulate in the tissues of aquatic organisms?Fish bioconcentration factor (BCF) studies (e.g., OECD 305).
EcotoxicityWhat are the acute and chronic effects on sensitive aquatic species?Fish short-term reproduction assays; amphibian metamorphosis assays.
Endocrine DisruptionDoes the compound induce estrogenic effects in wildlife at environmentally relevant concentrations?Measurement of vitellogenin induction in fish; assessment of gonadal histology.

Q & A

What are the recommended handling and storage protocols for ∆9,11-Dehydro-17β-estradiol 17-Valerate to ensure stability and safety in laboratory settings?

Basic Question
Methodological Answer:

  • Storage: Store in tightly sealed containers under ambient conditions, away from strong oxidizing agents, which may induce decomposition . Avoid exposure to moisture and light to prevent degradation.
  • Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood with adequate ventilation to minimize inhalation risks .
  • Spill Management: Collect solid material using non-sparking tools, avoid dust generation, and dispose of waste in accordance with local hazardous waste regulations .

How can researchers validate analytical methods for quantifying this compound in complex biological matrices?

Basic Question
Methodological Answer:

  • Column Selection: Use reversed-phase HPLC with C18 columns (particle size <2 µm) for high-resolution separation .
  • Mobile Phase Optimization: Test gradients of acetonitrile/water with 0.1% formic acid to enhance ionization in LC-MS/MS applications.
  • Validation Parameters:
    • Accuracy/Precision: Spike recovery experiments in plasma or tissue homogenates (target: 90-110% recovery, RSD <10%).
    • Linearity: Establish calibration curves over 3–4 orders of magnitude (R² >0.99).
    • Limit of Detection (LOD): Use signal-to-noise ratios ≥3 for trace-level quantification .

What experimental approaches can elucidate the metabolic pathways of this compound in vivo?

Advanced Question
Methodological Answer:

  • Radiolabeling: Synthesize the compound with ³H or ¹⁴C isotopes to track metabolites in rodent models via liquid scintillation counting .
  • LC-MS/MS Profiling: Identify hydrolyzed products (e.g., 17β-estradiol, valeric acid) using high-resolution mass spectrometry and compare fragmentation patterns to reference standards .
  • In Vitro Models: Incubate with liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation and phase II conjugation (e.g., glucuronidation) .

How should researchers address contradictions in toxicological data regarding the compound’s carcinogenic and reproductive toxicity risks?

Advanced Question
Methodological Answer:

  • Comparative Dose-Response Studies: Evaluate effects across multiple concentrations (e.g., 1 nM–100 µM) in estrogen receptor (ER)-positive cell lines (e.g., MCF-7) to distinguish hormetic vs. toxic responses .
  • In Vivo vs. In Vitro Correlation: Conduct parallel studies in rodent models (e.g., uterotrophic assays) and 3D organoid cultures to reconcile discrepancies in metabolic activation pathways .
  • Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify differentially expressed genes linked to DNA repair (e.g., BRCA1) or oxidative stress (e.g., NRF2) .

What strategies ensure the chemical stability of this compound under varying experimental conditions?

Advanced Question
Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation products via UPLC-PDA .
  • pH Stability: Test solubility and stability in buffers (pH 2–9) to identify optimal conditions for in vitro assays. Acidic conditions may hydrolyze the valerate ester .
  • Oxidative Resistance: Add antioxidants (e.g., BHT) to formulations and assess stability using FTIR to detect carbonyl oxidation .

How can impurities in synthetic batches of this compound be characterized and controlled?

Advanced Question
Methodological Answer:

  • Impurity Profiling: Use preparative HPLC to isolate impurities, followed by NMR (¹H/¹³C) and HRMS for structural elucidation .
  • Synthetic Optimization: Adjust reaction parameters (e.g., temperature, catalyst loading) during esterification to minimize byproducts like ∆8,9-isomers .
  • Pharmacopeial Alignment: Compare impurity profiles against USP/EP standards using validated impurity reference materials .

What methodologies are suitable for studying the compound’s interaction with estrogen receptors (ERα/ERβ)?

Advanced Question
Methodological Answer:

  • Competitive Binding Assays: Use ³H-estradiol displacement assays in ER-positive cell lysates to calculate IC₅₀ values .
  • Transcriptional Activation: Transfect cells with ER-responsive luciferase reporters (e.g., ERE-TK-Luc) to measure agonist/antagonist activity .
  • CRISPR-Modified Models: Generate ERα/ERβ knockout cell lines to isolate receptor-specific effects in proliferation or gene expression assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.